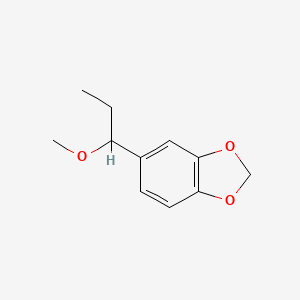
1'-Methoxy-2',3'-dihydrosafrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methoxy-2’,3’-dihydrosafrole is an organic compound with the molecular formula C11H14O3. It is a derivative of safrole, a naturally occurring phenylpropene found in sassafras oil.
Métodos De Preparación
The synthesis of 1’-Methoxy-2’,3’-dihydrosafrole typically involves the methoxylation of safrole. One common method is the reaction of safrole with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of 1’-Methoxy-2’,3’-dihydrosafrole through the substitution of the hydroxyl group with a methoxy group .
Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation and selective oxidation, to achieve higher yields and purity. These methods are designed to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
1’-Methoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1’-Methoxy-2’,3’-dihydrosafrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1’-Methoxy-2’,3’-dihydrosafrole involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules, leading to various biological effects. These effects may include enzyme inhibition, DNA adduct formation, and modulation of signaling pathways .
Comparación Con Compuestos Similares
1’-Methoxy-2’,3’-dihydrosafrole can be compared with other similar compounds, such as safrole, 1’-hydroxysafrole, and 1’-acetoxysafrole. While safrole is the parent compound, 1’-Methoxy-2’,3’-dihydrosafrole is unique due to the presence of the methoxy group, which imparts different chemical and biological properties. For example, 1’-hydroxysafrole is more hepatotoxic and hepatocarcinogenic compared to 1’-Methoxy-2’,3’-dihydrosafrole .
Similar compounds include:
- Safrole
- 1’-Hydroxysafrole
- 1’-Acetoxysafrole
Propiedades
Número CAS |
73455-03-5 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-(1-methoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O3/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,3,7H2,1-2H3 |
Clave InChI |
PBFANQACQQLPPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)OCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















